molecular formula C9H15N3O2 B8628149 N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide CAS No. 165743-68-0

N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide

Cat. No. B8628149
M. Wt: 197.23 g/mol
InChI Key: HDGCDYCAUOUYAE-UHFFFAOYSA-N
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Patent
US05606051

Procedure details

1-Ethyl-5-methylpyrazole-3-carboxylic acid (5.25 g) in dry dichloromethane (100 ml) containing N,N-dimethylformamide (0.26 ml) was cooled in an ice-bath and treated with a solution of oxalyl chloride (3.27 ml) in dichloromethane (25 ml), added dropwise. The mixture was stirred in the cold for 25 min, and then allowed to warm to room temperature, when evolution of a gas was observed. After 10 min the solvent was removed by evaporation in vacuo and toluene was added and removed (×2) to ensure any residual HCl and oxalyl chloride had been removed. The resultant acid chloride was redissolved in dry dichloromethane and then treated with N,O-dimethylhydroxylamine hydrochloride (3.61 g) . The mixture was cooled in an ice-bath and treated with pyridine (6.0 ml), the mixture was then allowed to stir at room temperature for 1.5 h and then diluted with ether (100 ml) and washed with brine. The organic layer was then dried (MgSO4) and evaporated to leave an oil. This was the chromatographed on silica gel, loading in dichloromethane, and eluting with ethyl acetate/hexane mixtures to give, after evaporation of requisite fractions, the hydroxamate (5.2 g) as a solid: νmax (CH2Cl2) 2982, 2937, 1641, 1489, 1445, 1379, and 975 cm-1 ; δ(CDCl3) 1.43 (3H, t, J 7.3 Hz), 2.29 (3H, s), 3.42 (3H, s), 3.76 (3H, s, ), 4.13 (2H, q, J 7.3 Hz), 6.49 (1H, s); (Found m/z 197.1164. C9H15N3O2 requires m/z 197.1164).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([OH:11])=O)=[N:4]1)[CH3:2].C[N:13]([CH3:16])C=O.C(Cl)(=O)[C:18](Cl)=[O:19]>ClCCl>[CH3:18][O:19][N:13]([CH3:16])[C:9]([C:5]1[CH:6]=[C:7]([CH3:8])[N:3]([CH2:1][CH3:2])[N:4]=1)=[O:11]

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
C(C)N1N=C(C=C1C)C(=O)O
Name
Quantity
0.26 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred in the cold for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
After 10 min the solvent was removed by evaporation in vacuo and toluene
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed (×2)
CUSTOM
Type
CUSTOM
Details
had been removed
DISSOLUTION
Type
DISSOLUTION
Details
The resultant acid chloride was redissolved in dry dichloromethane
ADDITION
Type
ADDITION
Details
treated with N,O-dimethylhydroxylamine hydrochloride (3.61 g)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
treated with pyridine (6.0 ml)
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
diluted with ether (100 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel, loading in dichloromethane
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation of requisite fractions

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
CON(C(=O)C1=NN(C(=C1)C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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